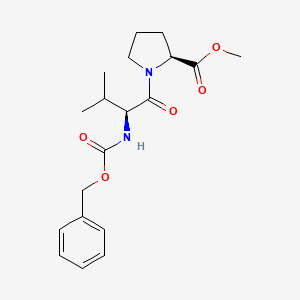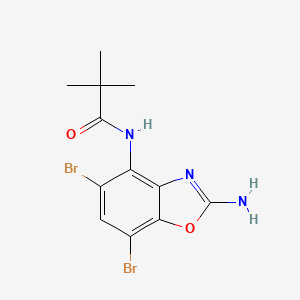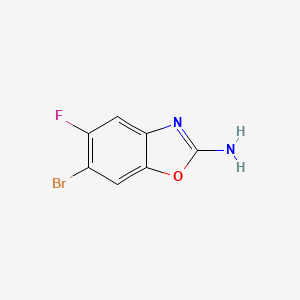
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is a chemical compound with a molecular weight of 303.25 g/mol. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a methanesulfonyl group and a nitro group attached to a phenyl ring, which is further connected to a propanedioic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid typically involves the nitration of 4-methanesulfonylphenyl derivatives followed by the introduction of the propanedioic acid group. One common method involves the use of nitrating agents such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The reaction conditions often require controlled temperatures to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methanesulfonylphenyl)propanedioic acid
- 2-(4-Nitrophenyl)propanedioic acid
- 2-(4-Methanesulfonyl-2-aminophenyl)propanedioic acid
Uniqueness
2-(4-Methanesulfonyl-2-nitrophenyl)propanedioic acid is unique due to the presence of both methanesulfonyl and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO8S/c1-20(18,19)5-2-3-6(7(4-5)11(16)17)8(9(12)13)10(14)15/h2-4,8H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVXPGPAWCAGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid; acetic acid](/img/structure/B7960158.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine](/img/structure/B7960160.png)
